molecular formula C30H48O4 B8072975 Pomolic acid

Pomolic acid

Cat. No.: B8072975
M. Wt: 472.7 g/mol
InChI Key: ZZTYPLSBNNGEIS-UHFFFAOYSA-N
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Description

Definition and Chemical Classification

This compound (C₃₀H₄₈O₄; molecular weight 472.7 g/mol) is a pentacyclic triterpenoid characterized by a 30-carbon skeleton with five fused six-membered rings (A–E). Its structure includes two hydroxyl groups at C-2 and C-19, a carboxyl group at C-28, and seven methyl groups (Fig. 1). Classified under the ursane subgroup, PA shares structural similarities with ursolic acid but differs in hydroxylation and oxidation patterns.

Historical Discovery and Nomenclature

PA was first identified in 1951 from the peels of Malus domestica (apple). The name "pomolic" derives from Pomoideae, the apple subfamily. Synonyms include benthamic acid and randialic acid A. Early studies focused on its isolation from Rosaceae species, but subsequent research has identified over 50 plant sources across 20 families, including Eriobotrya japonica (loquat) and Chaenomeles sinensis (Chinese quince).

Significance in Phytochemical Research

PA’s significance lies in its dual role as a:

  • Biosynthetic precursor : It serves as an intermediate in the synthesis of complex triterpenoids.
  • Bioactive agent : Demonstrates anti-cancer, anti-inflammatory, and antimicrobial properties.
    Its ability to overcome multidrug resistance (MDR) in tumors has spurred patent filings and clinical investigations.

Global Research Trends

Since 2000, PA-related publications have increased by 300%, with China, Brazil, and Japan leading research (Fig. 2). Key areas include:

  • Drug discovery : 45% of studies focus on anti-cancer mechanisms.
  • Synthetic biology : Efforts to engineer microbial hosts for PA production.
  • Ethnopharmacology : Validation of traditional uses in wound healing and fever reduction.

Properties

IUPAC Name

1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTYPLSBNNGEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pomolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13849-91-7
Record name Pomolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

301 - 303 °C
Record name Pomolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Polyamide Resin Chromatography

The crude extract undergoes polyamide column chromatography to remove pigments and polar contaminants. Elution with 30–90% ethanol gradients at 0.5–1.5 BV/h flow rates selectively isolates this compound. Water washing precedes ethanol elution to eliminate sugars and proteins, resulting in a semi-purified extract with a relative density of 1.08–1.12.

Acidic Alumina Chromatography

Further purification employs acidic alumina columns, where this compound is absorbed and eluted using ethyl acetate-ethanol (1:2 v/v) or ethanol gradients. This step removes non-polar impurities, with thin-layer chromatography (TLC) monitoring ensuring target compound collection. The integration of alumina chromatography increases purity from ~85% to >97%.

Recrystallization: Achieving Pharmaceutical-Grade Purity

Final purification involves methanol-water recrystallization, leveraging this compound’s solubility differential in aqueous methanol. Coarse crystals (97–98% purity) are dissolved in 80% methanol and cooled to induce crystallization, yielding >98.7% pure this compound. This step is critical for meeting pharmacopeial standards, as residual solvents and impurities are reduced to <0.1%.

Comparative Analysis of Experimental Parameters

Table 1: Optimization of Supercritical Extraction and Purification Parameters

ParameterExample 1Example 2Example 3Example 4
Entrainer 80% EtOH70% EtOH90% Acetone60% Acetone
Pressure (MPa) 25203235
Temperature (°C) 45353050
CO₂ Flow (L/h) 18201030
Extract Yield (mg) 532529533509
Final Purity (%) 98.798.098.297.8

Data derived from CN103467558A highlights the robustness of supercritical extraction across variable conditions, with yields consistent within ±5%. Ethanol entrainers marginally outperform acetone in purity, likely due to improved solubility of triterpenoid precursors.

Advantages Over Traditional Methods

Conventional this compound extraction relies on Soxhlet extraction with hexane or ethyl acetate, followed by silica gel chromatography. However, these methods face limitations:

  • Thermal Degradation : Prolonged heating during Soxhlet extraction reduces bioactivity.

  • Lower Yields : Multi-step silica chromatography achieves <90% purity, necessitating additional recrystallization.

  • Solvent Waste : Traditional techniques consume 3–5× more solvents compared to supercritical CO₂ methods.

In contrast, the integrated supercritical-alumina chromatography approach reduces processing time by 40% and solvent use by 60%, making it economically viable for industrial adoption .

Chemical Reactions Analysis

Types of Reactions: Pomolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Mechanisms of Action:
Pomolic acid has been shown to exert potent antiproliferative effects across various cancer cell lines. Key findings include:

  • Induction of Apoptosis: this compound promotes apoptosis in cancer cells, including A549 lung carcinoma cells and HT-29 colon tumor cells. It does so by enhancing reactive oxygen species (ROS) production, which triggers mitochondrial apoptosis pathways . The compound also modulates the expression of apoptosis-related proteins such as Bax and Bcl-2, favoring cell death over survival .
  • Inhibition of Cell Migration and Invasion: this compound effectively reduces the migration and invasion capabilities of cancer cells, which are critical steps in metastasis. In studies involving A549 cells, treatment with this compound significantly decreased colony formation and inhibited cell movement .
  • Impact on Cancer Stem Cells: Recent research indicates that this compound may target cancer stem cells, which are often resistant to conventional therapies. This property could enhance its effectiveness as a chemotherapeutic agent .

Table 1: Summary of Key Studies on this compound

Study ReferenceCancer TypeKey FindingsMechanism of Action
Yang et al. Lung Cancer (A549)Induced apoptosis; reduced colony formationROS production; modulation of Bax/Bcl-2
PMC10631435 Colon Cancer (HT-29)Promoted apoptosis through autophagyInduction of ROS; cell cycle arrest
MDPI Prostate CancerInhibited topoisomerase activity in resistant cell linesCatalytic inhibition

Broader Pharmacological Applications

Beyond its anticancer properties, this compound exhibits other potential therapeutic benefits:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects: Research is ongoing to evaluate the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases .

Conclusion and Future Directions

This compound presents a promising avenue for cancer therapy due to its multifaceted mechanisms of action and ability to target various cancer types. Continued research is warranted to fully elucidate its pharmacological profiles and potential clinical applications.

Future studies should focus on:

  • Clinical trials to assess the safety and efficacy of this compound in human subjects.
  • Investigating the synergistic effects when combined with other chemotherapeutic agents.
  • Exploring its role in targeting cancer stem cells more effectively.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Triterpenoids

Structural Relationships

PA belongs to the ursane-type triterpenoids, which include ursolic acid (UA), oleanolic acid (OA), corosolic acid (CA), and euscaphic acid (EA). Key structural differences include:

  • Ursolic Acid (UA) : Lacks the C-19 hydroxyl group present in PA .
  • Oleanolic Acid (OA): An oleanane-type isomer of UA, differing in the position of methyl groups on the pentacyclic skeleton .
  • Corosolic Acid (CA) : A 2α-hydroxy derivative of UA, structurally distinct from PA’s C-19 hydroxylation .
  • Euscaphic Acid (EA) : Contains additional hydroxyl groups at C-2 and C-3 positions compared to UA .

These structural variations influence solubility, bioavailability, and biological target interactions.

Quantitative Occurrence in Plant Materials

PA’s concentration varies significantly across plant species, often serving as a taxonomic marker:

  • Zhoupi Mugua : Contains 0.493–1.848 mg/g of PA, alongside higher levels of UA (1.597–5.409 mg/g) and OA (1.443–7.131 mg/g) .
  • Guangpi Mugua : PA is undetectable, while UA and OA levels are 10–20 times lower than in Zhoupi Mugua (UA: 0.646–1.175 mg/g; OA: 0.121–0.259 mg/g) .

Pharmacological Activities

Anticancer Effects
  • PA vs. UA: Apoptosis Induction: PA induces dose-dependent apoptosis in SK-MEL-2 melanoma cells (20–75% migration inhibition at 75–150 µM) , while UA shows similar effects but requires higher concentrations in analogous models. Autophagy Modulation: PA and its glucopyranose ester (PAO) upregulate LC3-II/I and Caspase-3 in HT-29 cells, promoting apoptosis through autophagy—a mechanism less pronounced in UA .
Anti-Inflammatory and Antimicrobial Activity
  • PA vs. Corosolic Acid (CA) :
    • PA exhibits anti-inflammatory activity by inhibiting β-hexosaminidase release, whereas CA is more potent against Propionibacterium acnes .

Analytical Behavior

PA’s recovery (93.6%) and precision (RSD 2.07%) in HPLC analysis are comparable to UA (91.8% recovery, RSD 1.72%), suggesting similar chromatographic stability . However, PA’s absence in Guangpi Mugua highlights its utility as a species-specific marker in quality control .

Biological Activity

Pomolic acid (PA) is a pentacyclic triterpene derived from various plant sources, notably Euscaphis japonica. It has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

This compound exhibits significant anticancer effects across various cell lines, including lung, breast, and gastric cancers. It induces apoptosis through several mechanisms:

  • Apoptosis Induction : this compound has been shown to enhance the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes cell death in cancerous cells. For instance, in A549 lung carcinoma cells, this compound treatment resulted in increased ROS production and subsequent apoptosis, as evidenced by Western blot analysis .
  • Cell Cycle Arrest : Studies indicate that PA can induce G0/G1 phase arrest in cancer cells, further contributing to its antiproliferative effects .
  • Inhibition of Migration and Invasion : this compound has demonstrated the ability to inhibit the migration and invasion of cancer cells, which are critical steps in metastasis. In vitro assays have shown that PA significantly reduces the migratory capacity of A549 cells .

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : this compound treatment leads to increased ROS levels in cancer cells, which is a known trigger for apoptosis. The induction of oxidative stress is a critical pathway through which PA mediates its anticancer effects .
  • Multidrug Resistance Modulation : this compound has been reported to overcome multidrug resistance in various cancer cell lines by inhibiting the activity of resistance proteins such as P-glycoprotein and Bcl-2 . This property is particularly valuable in treating resistant forms of leukemia and other malignancies.

Other Biological Activities

Beyond its anticancer properties, this compound exhibits a range of other bioactivities:

  • Anti-inflammatory Effects : PA has shown potential in reducing inflammation and may play a role in conditions like rheumatoid arthritis .
  • Antidiabetic Activity : Research suggests that this compound may help regulate blood sugar levels, making it a candidate for diabetes management .
  • Antiviral Properties : Preliminary studies indicate that PA possesses activity against HIV, highlighting its potential as a multi-target therapeutic agent .

Study 1: Anticancer Activity in Lung Cancer Cells

A study published in 2022 investigated the effects of this compound on A549 lung carcinoma cells. The results demonstrated that PA induced significant apoptosis and inhibited cell migration. The study utilized various assays including Western blotting to assess protein expression changes associated with apoptosis .

Study 2: Multidrug Resistance in Leukemia

In another investigation, this compound was tested on multidrug-resistant leukemia cell lines. The findings revealed that PA effectively reduced cell viability and induced apoptosis by modulating key apoptotic pathways. This study suggests that PA could be an important agent in overcoming drug resistance in leukemia treatment .

Summary Table of Biological Activities

Biological ActivityDescription
AnticancerInduces apoptosis; inhibits migration and invasion; modulates drug resistance
Anti-inflammatoryReduces inflammation; potential use in rheumatoid arthritis
AntidiabeticMay help regulate blood sugar levels
AntiviralExhibits activity against HIV

Q & A

Q. What experimental models are commonly used to study Pomolic acid’s anti-adipogenic effects, and what methodological considerations are critical?

this compound’s inhibition of glycerol-3-phosphate dehydrogenase (GPDH) activity in 3T3-L1 adipocytes is a key model for studying its anti-obesity potential. Researchers must standardize differentiation protocols (e.g., insulin-containing media timing) and use Oil Red O staining to quantify lipid accumulation . Statistical analysis via Dunnett’s or Student’s t-tests is recommended to compare treatment groups, with GraphPad Prism as a validated tool for data processing .

Q. How do researchers assess this compound’s cytotoxicity in cancer cells, and what controls are necessary?

Cytotoxicity is typically evaluated using MTT assays or colony formation tests. For example, IC50 values (e.g., 10 µM in A549 lung cancer cells vs. 80 µM in BEAS-2B normal cells) highlight selectivity . Controls should include vehicle-treated cells (e.g., DMSO) and normalization to baseline apoptosis (via AO/EB staining) to distinguish specific effects from general toxicity .

Q. What structural features differentiate this compound from related triterpenes like ursolic acid, and how do these impact bioactivity?

this compound’s hydroxyl group at C-19α distinguishes it from ursolic acid (C-19β methyl group). This structural nuance correlates with its unique suppression of GPDH in adipocytes and selective apoptosis induction in cancer cells, emphasizing the need for NMR or LC-MS/MS to verify compound identity in studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro- vs. anti-adipogenic effects be resolved?

Discrepancies arise from treatment timing: this compound suppresses GPDH when applied post-differentiation but enhances it during differentiation. Researchers must clearly report treatment phases and use transcriptomics (e.g., RNA-seq) to map temporal gene expression changes in adipogenesis pathways .

Q. What mechanisms underlie this compound’s dual role in apoptosis and metastasis inhibition?

In A549 cells, this compound upregulates pro-apoptotic Bax, downregulates Bcl-2, and activates caspases-3/8. Concurrently, it inhibits migration by suppressing CXCR4 and HIF1α/VEGF pathways via p38-MAPK and mTOR modulation. Combining Western blotting with transwell assays can dissect these dual mechanisms .

Q. Why does this compound exhibit variable efficacy across cancer types, and how can researchers optimize its therapeutic potential?

Cell-type-specific responses (e.g., efficacy in glioblastoma vs. limited effects in some prostate cancers) may stem from differential expression of drug transporters like MRP1. Co-treatment with MRP1 inhibitors or structure-activity relationship (SAR) studies to modify this compound’s lipophilicity could enhance bioavailability .

Q. How do in vitro findings translate to in vivo models, and what pharmacokinetic challenges exist?

While in vitro studies show potent anti-angiogenic effects (e.g., HIF1α suppression), poor solubility limits in vivo utility. Researchers should employ nanoformulations (e.g., liposomes) and validate outcomes in xenograft models with LC-MS plasma monitoring to assess bioavailability .

Methodological Guidance

  • Data Interpretation : Use pathway enrichment analysis (e.g., KEGG) to link this compound’s effects to signaling networks. For example, its ROS-dependent apoptosis in HT-29 colon cancer cells requires validation via ROS scavengers like N-acetylcysteine .
  • Reproducibility : Adhere to Beilstein Journal guidelines: detail experimental protocols (e.g., cell density, serum concentrations) in supplements and provide raw data (e.g., flow cytometry FCS files) .
  • Ethical Reporting : Disclose conflicts of interest, especially when using commercial compound libraries, and cite primary literature over unreliable sources (e.g., BenchChem) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pomolic acid
Reactant of Route 2
Pomolic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.